(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMPFUHFXAPWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 1-position.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The primary amine group participates in nucleophilic acyl substitution reactions. A study demonstrated its reaction with carboxylic acid derivatives under coupling conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 3-(4-(3-Acetamidophenyl)pyrimidin-2-ylamino)benzoic acid, DMF, DIC, DMAP | N-((1-Ethylbenzimidazol-2-yl)methyl)benzamide | 17% |
Mechanism : The amine reacts with activated carboxylic acids (e.g., using DIC/DMAP) to form stable amides, critical in pharmaceutical derivatization .
Condensation Reactions
The amine group undergoes condensation with aldehydes or ketones. For example:
| Reagent | Product | Conditions | Outcome |
|---|---|---|---|
| Ethyl glyoxalate | Imidazole-2-carboxamide derivatives | Methanol, reflux | Formation of Schiff bases |
This mirrors reactions observed in NH-imidazole synthesis, where amines condense with dicarbonyl compounds .
Salt Metathesis and Counterion Exchange
As a dihydrochloride salt, it can undergo ion exchange:
| Base | Solvent | Product | Application |
|---|---|---|---|
| NaOH | H2O/EtOH | Free base ((1-ethylbenzimidazol-2-yl)methanamine) | Improved solubility in organic phases |
The free base is reactive toward electrophiles, enabling further functionalization .
Substitution at the Benzimidazole Core
While the ethyl group at N1 is typically inert, the C2 position may undergo electrophilic substitution:
| Reaction Type | Reagent | Position Modified | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C5 or C6 | Limited documentation; requires harsh conditions |
| Halogenation | Cl2/FeCl3 | C4 or C7 | Theoretical based on benzimidazole reactivity |
Substituent effects on the benzimidazole ring influence δ-opioid receptor binding in related compounds .
Reductive Alkylation
The amine can react with aldehydes/ketones in reductive amination:
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| 4-Methoxybenzaldehyde | NaBH4 | N-(4-Methoxybenzyl)-1-ethylbenzimidazol-2-yl-methanamine | ~70%* |
*Predicted yield based on similar transformations .
Pharmacological Derivatization
The compound serves as a building block in drug discovery:
| Target | Reaction Partner | Bioactivity | Reference |
|---|---|---|---|
| Anticancer agents | Platinum(II) complexes | Apoptosis induction | |
| Antifungal agents | Triazole-linked hybrids | CYP51 inhibition |
Scientific Research Applications
(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features:
Key Observations :
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Recent Developments: Benzimidazole-thiazolidinone hybrids show promise in overcoming antimicrobial resistance . Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) highlight the role of electronegative groups in enhancing potency .
Biological Activity
(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H15Cl2N |
| Molecular Weight | 215.15 g/mol |
| CAS Number | 1052552-52-9 |
| Density | 1.22 g/cm³ |
| Melting Point | 158 °C |
| Boiling Point | 340.1 °C |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with an aldehyde or ketone under acidic conditions.
- Alkylation : Alkylation using ethyl halides to introduce the ethyl group at the 1-position.
- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to the inhibition of enzyme activity and modulation of cellular pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Reactive Oxygen Species (ROS) Generation : It can induce ROS, which leads to DNA damage and subsequent activation of apoptotic pathways.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against gram-positive and gram-negative bacteria, suggesting a potential broad-spectrum antibacterial activity for this compound as well .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including:
- Cell Viability Assays : Compounds similar to this compound have shown low IC50 values against various cancer cell lines, indicating potent cytotoxic effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 5.2 |
| SK-Hep1 | Not specified |
These findings suggest that this compound may be effective in targeting specific cancer types while sparing normal cells .
Study on Anticancer Activity
A recent study synthesized a library of benzimidazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated that these compounds could significantly inhibit the growth of cancer cells by inducing apoptosis through ROS generation and DNA damage mechanisms .
Antimicrobial Studies
Another research effort focused on evaluating the antimicrobial efficacy of benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial activity, supporting further exploration into the therapeutic applications of this compound in infectious diseases .
Q & A
Q. What are the common synthetic routes for preparing (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride, and how can reaction progress be monitored?
Answer: The compound is typically synthesized via condensation reactions involving substituted aryl aldehydes and o-phenylenediamine derivatives. A general procedure includes refluxing the reactants in the presence of ammonia, followed by alkaline workup and recrystallization . For example, analogous benzimidazole derivatives are synthesized by reacting 1,2-phenylenediamine with aldehydes under acidic or basic conditions, with reaction progress tracked via TLC (e.g., chloroform:methanol 6:1 v/v) . Key parameters include temperature control (e.g., water bath reflux) and stoichiometric ratios of reactants (Table 1 in provides substituent variations). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm the presence of the ethyl group (δ ~1.4–1.6 ppm for CH3, δ ~4.2–4.5 ppm for CH2 in the ethyl chain) and the benzimidazole aromatic protons (δ ~7.0–8.5 ppm) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching the molecular formula).
- X-ray crystallography : Resolve crystal structure and hydrogen-bonding patterns, as demonstrated for analogous compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride) .
- Elemental analysis : Validate purity (>95%) and chloride content .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in sealed glass containers at 2–8°C, away from heat and oxidizing agents .
- Spill management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound, and what factors contribute to variability?
Answer: Yield optimization involves:
- Catalyst screening : Lanthanum chloride has been used to improve one-pot benzimidazole synthesis efficiency (e.g., 85% yield for analogous structures) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Substituent effects : Electron-withdrawing groups on the aryl aldehyde (e.g., nitro) may slow condensation, requiring extended reaction times .
Variability often arises from impurities in starting materials or incomplete protonation during salt formation.
Q. How should contradictory data in spectroscopic characterization (e.g., NMR vs. XRD) be resolved?
Answer:
- Cross-validation : Compare experimental NMR/XRD data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Crystallographic refinement : If XRD reveals polymorphism (e.g., different crystal packing), re-evaluate NMR under standardized conditions (e.g., solvent, temperature) .
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) that may skew spectral interpretations .
Q. What computational methods are suitable for predicting the biological activity or stability of this compound?
Answer:
- Molecular docking : Study interactions with target proteins (e.g., EGFR kinase domain) using AutoDock Vina or Schrödinger Suite, focusing on the benzimidazole core’s binding affinity .
- ADMET prediction : Tools like SwissADME or ProTox-II assess pharmacokinetics (e.g., logP ~2.1 for similar compounds) and toxicity risks (e.g., hepatotoxicity alerts) .
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict stability under physiological conditions .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
Answer:
- Lipophilicity : Introducing hydrophobic groups (e.g., methyl or aryl) increases logP, enhancing membrane permeability but potentially reducing solubility .
- pKa modulation : The ethyl group on the imidazole ring may lower the basicity of the amine, affecting protonation states in biological systems .
- Thermal stability : Bulkier substituents (e.g., cyclohexyl) can destabilize the crystal lattice, lowering melting points .
Q. What are the best practices for resolving discrepancies in biological assay results (e.g., cytotoxicity vs. enzyme inhibition)?
Answer:
- Dose-response curves : Ensure assays cover a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate enzyme inhibition via orthogonal methods (e.g., fluorescence polarization) .
- Batch consistency : Re-synthesize the compound to rule out variability in salt form or purity .
Q. How can environmental impacts of this compound be assessed during disposal?
Answer:
- Ecotoxicity testing : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity (e.g., EC50 values) .
- Degradation studies : Perform photolysis/hydrolysis experiments to estimate persistence (e.g., half-life in aqueous buffer at pH 7) .
- Regulatory compliance : Follow OECD guidelines for waste classification and disposal (e.g., incineration at >850°C with scrubbers) .
Q. What strategies mitigate decomposition during long-term storage?
Answer:
- Lyophilization : Convert the hydrochloride salt to a lyophilized powder to reduce hydrolytic degradation .
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .
- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
